1-Methyl-3-propylurea
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Overview
Description
1-Methyl-3-propylurea is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.1616 It is a derivative of urea, where one hydrogen atom is replaced by a methyl group and another by a propyl group
Preparation Methods
1-Methyl-3-propylurea can be synthesized through several methods. One common synthetic route involves the reaction of methyl isocyanate with propylamine under controlled conditions. The reaction typically proceeds as follows:
CH3NCO+C3H7NH2→CH3NHCONHC3H7
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
1-Methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
1-Methyl-3-propylurea can be compared to other urea derivatives, such as:
1-Methyl-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-3-butylurea: Contains a butyl group, leading to different physical and chemical properties.
1-Methyl-3-phenylurea: The phenyl group introduces aromaticity, affecting reactivity and applications.
Properties
CAS No. |
38014-52-7 |
---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-methyl-3-propylurea |
InChI |
InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
XEQNRQBTAKVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC |
Origin of Product |
United States |
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